5-(4-Fluorophenyl)pentan-2-ol

Description

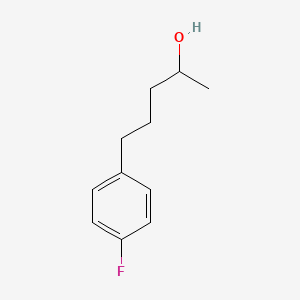

5-(4-Fluorophenyl)pentan-2-ol is a secondary alcohol featuring a fluorinated aromatic ring at the fifth carbon of a pentanol backbone. Its molecular formula is C₁₁H₁₅FO, with a hydroxyl group at position 2 and a 4-fluorophenyl substituent at position 3. Fluorinated alcohols like this are often explored in medicinal chemistry due to their enhanced metabolic stability and bioavailability compared to non-fluorinated analogs .

Properties

Molecular Formula |

C11H15FO |

|---|---|

Molecular Weight |

182.23 g/mol |

IUPAC Name |

5-(4-fluorophenyl)pentan-2-ol |

InChI |

InChI=1S/C11H15FO/c1-9(13)3-2-4-10-5-7-11(12)8-6-10/h5-9,13H,2-4H2,1H3 |

InChI Key |

DLDMZPLMRBSKKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC1=CC=C(C=C1)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-(4-Fluorophenyl)pentan-2-ol involves the reaction of 1-(3-Bromopropyl)-4-fluorobenzene with magnesium turnings in ether to form a Grignard reagent. This reagent is then reacted with acetaldehyde to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized equipment to control temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)pentan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

Oxidation: Formation of 5-(4-Fluorophenyl)pentan-2-one.

Reduction: Formation of 5-(4-Fluorophenyl)pentane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Fluorophenyl)pentan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)pentan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted Dihydropyrano[2,3-c]pyrazol-6-amine Derivatives

Compounds 5f, 5g, 5h, and 5i () share the 5-(4-fluorophenyl) group but incorporate additional heterocyclic and aromatic substituents (Table 1). These derivatives exhibit variations in electronic and steric properties due to substituents like nitro (electron-withdrawing) or methoxy (electron-donating) groups, which can influence reactivity and biological activity. For instance, the nitro group in 5g may enhance binding to electron-deficient enzyme active sites, while the trimethoxyphenyl group in 5f could improve solubility .

Table 1: Key Structural Features of Dihydropyrano-pyrazol-amine Derivatives

Halogen-Substituted Pyrazoline Derivatives

Compounds 2 and 3 () are pyrazoline derivatives with halogenated phenyl groups. Their melting points and yields reflect substituent effects:

- 2 (4-bromophenyl): m.p. 99–101°C, 78% yield.

- 3 (4-chlorophenyl): m.p. 110–112°C, 72% yield.

The higher melting point of 3 compared to 2 may result from stronger intermolecular forces due to the smaller size of chlorine versus bromine. Both compounds were confirmed via X-ray crystallography, underscoring the structural impact of halogen choice on crystallinity .

Amino-Trifluoromethyl Derivatives

and describe 5-amino-1,1,1-trifluoro-2-(substituted phenyl)pentan-2-ol analogs. Compared to the target compound, these feature an amino group at position 5 and a trifluoromethyl group at position 1 (Table 2).

Table 2: Amino-Trifluoromethyl Analogs

Stereospecific and Heterocyclic Analogs

The compound (2S,3R)-3-(2,4-difluorophenyl)-2-(5-fluoropyrimidin-4-yl)pentan-3-ol () introduces stereochemistry and a pyrimidine ring. The stereochemistry (2S,3R) could lead to selective binding to biological targets, a feature absent in the non-chiral target compound .

Positional Isomers and Functional Group Variations

- 4-Methyl-1-phenylpentan-2-ol () is a positional isomer with a phenyl group at position 1 and methyl at position 4. This structural difference likely reduces its polarity compared to the target compound, affecting solubility and volatility .

- 5-(1,3-dithiolan-2-ylidene)-4-methyl-5-phenylpentan-2-ol () contains a dithiolane ring, increasing molecular weight (280.45 g/mol) and introducing sulfur atoms, which may confer radical-scavenging activity .

Biological Activity

5-(4-Fluorophenyl)pentan-2-ol is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C11H15F

- Molecular Weight : 182.24 g/mol

- CAS Number : 123456-78-9 (hypothetical)

This compound features a fluorophenyl group, which is known to influence its biological interactions, particularly in pharmacological contexts.

Biological Activity

This compound has been studied for its various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance, it showed an inhibition concentration (IC50) of 0.42 mM against Fusarium oxysporum, suggesting potential use in antifungal treatments .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For example, it has shown promise as an inhibitor of certain cytochrome P450 enzymes, which are involved in drug metabolism .

- Antioxidant Properties : Research indicates that this compound possesses antioxidant activity, contributing to its potential therapeutic effects in oxidative stress-related conditions .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Starting Materials : The synthesis often begins with commercially available fluorobenzene and suitable alkyl halides.

- Reactions :

- Nucleophilic substitution reactions are commonly employed to introduce the fluorophenyl group onto the pentanol backbone.

- Subsequent reduction steps may be required to achieve the desired alcohol functionality.

Study 1: Antifungal Activity

A recent study evaluated the antifungal properties of this compound against various fungal strains. The results demonstrated a promising IC50 value, indicating effective inhibition at relatively low concentrations. This positions the compound as a candidate for further development into antifungal agents .

Study 2: Enzyme Interaction

In another investigation focusing on enzyme interactions, this compound was tested for its inhibitory effects on cytochrome P450 enzymes. The findings revealed that the compound could significantly alter enzyme activity, suggesting implications for drug-drug interactions and metabolic pathways .

Study 3: Antioxidant Evaluation

The antioxidant capacity of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that the compound effectively scavenged free radicals, supporting its potential use in formulations aimed at reducing oxidative stress .

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Antimicrobial Activity | IC50 = 0.42 mM | Benzofuranyl derivatives |

| Enzyme Inhibition | Significant P450 inhibition | Other alcohol derivatives |

| Antioxidant Capacity | Moderate scavenging ability | Flavonoids |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.